3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14452314
InChI: InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
SMILES:
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol

3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC14452314

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
IUPAC Name 3,6-dichloro-2H-pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Standard InChI Key PHRKUMZOBIWJBZ-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CC2=C(NN=C21)Cl)Cl

Introduction

Structural and Chemical Properties

The molecular framework of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine consists of a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Chlorine atoms occupy the 3- and 6-positions, conferring distinct electronic and steric properties. Key physicochemical parameters extrapolated from analogous compounds include:

PropertyValue (Analog-Based Estimate)Source Compound
Molecular FormulaC₆H₃Cl₂N₃4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Molecular Weight188.01 g/mol
Boiling Point~358°C6-Chloro-1H-pyrazolo[4,3-c]pyridine
Density1.531 g/cm³
pKa (Predicted)10.46 ± 0.40

The presence of two chlorine atoms enhances the compound’s lipophilicity compared to monosubstituted analogs, potentially improving membrane permeability in biological systems. Spectroscopic data (e.g., ¹H NMR) for closely related compounds suggest characteristic peaks for aromatic protons in the δ 7.5–8.5 ppm range, with downfield shifts attributable to electron-withdrawing chlorine substituents .

Synthetic Methodologies

Cyclocondensation of Dichloronicotinaldehyde Derivatives

A validated route to 6-chloro-1H-pyrazolo[4,3-c]pyridine involves the reaction of 4,6-dichloronicotinaldehyde with hydrazine hydrate in 1,2-dimethoxyethane (DME) at 75°C for 16 hours, yielding the target compound in 53.4% isolated yield . For 3,6-dichloro derivatives, this method could be adapted by introducing a chlorine atom at the 3-position through electrophilic substitution or by selecting appropriately pre-functionalized starting materials.

Representative Reaction Scheme:

4,6-Dichloronicotinaldehyde+HydrazineDME, 75°C6-Chloro-1H-pyrazolo[4,3-c]pyridine+H2O\text{4,6-Dichloronicotinaldehyde} + \text{Hydrazine} \xrightarrow{\text{DME, 75°C}} \text{6-Chloro-1H-pyrazolo[4,3-c]pyridine} + \text{H}_2\text{O}

Post-Functionalization Strategies

Late-stage chlorination using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) could introduce the second chlorine at position 3. For example, 6-chloro-1H-pyrazolo[4,3-c]pyridine may undergo directed ortho-metalation followed by quenching with a chlorine source to install the 3-chloro substituent.

Pharmacological and Biomedical Applications

Antimicrobial Activity

Pyrazolo[4,3-c]pyridine derivatives exhibit notable activity against Mycobacterium tuberculosis (MTB). In a study of 40 analogs, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide demonstrated an IC₅₀ of 21.8 µM against MTB pantothenate synthetase and a minimum inhibitory concentration (MIC) of 26.7 µM . The dichloro variant’s enhanced electron deficiency may improve target binding via halogen bonding interactions.

Kinase Inhibition

Structural analogs of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine have been explored as kinase inhibitors due to their ability to occupy adenine-binding pockets. The chloro substituents likely modulate solubility and selectivity profiles, though specific data for this compound remain unpublished.

HazardPrecautionary Measures
Skin/Eye Irritation (H315, H319)Use PPE; avoid direct contact
Respiratory Tract Irritation (H335)Employ fume hoods
Acute Toxicity (H302)Follow proper disposal protocols

Storage recommendations include protection from light and moisture, with ideal conditions at room temperature in sealed containers .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to install both chlorine atoms efficiently.

  • Biological Screening: Evaluating antiproliferative, antiviral, and anti-inflammatory activities.

  • Computational Modeling: Predicting binding affinities for targets like EGFR or ALK kinases.

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